molecular formula C17H17ClN2O3 B6717981 N-[5-chloro-2-(oxolan-3-ylmethoxy)phenyl]pyridine-4-carboxamide

N-[5-chloro-2-(oxolan-3-ylmethoxy)phenyl]pyridine-4-carboxamide

Cat. No.: B6717981
M. Wt: 332.8 g/mol
InChI Key: QVOOHIFVDKKLGR-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(oxolan-3-ylmethoxy)phenyl]pyridine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyridine ring substituted with a carboxamide group and a phenyl ring substituted with a chloro group and an oxolan-3-ylmethoxy group.

Properties

IUPAC Name

N-[5-chloro-2-(oxolan-3-ylmethoxy)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c18-14-1-2-16(23-11-12-5-8-22-10-12)15(9-14)20-17(21)13-3-6-19-7-4-13/h1-4,6-7,9,12H,5,8,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOOHIFVDKKLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(oxolan-3-ylmethoxy)phenyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxolan-3-ylmethoxy intermediate: This step involves the reaction of oxirane with methanol in the presence of an acid catalyst to form oxolan-3-ylmethanol.

    Substitution reaction: The oxolan-3-ylmethanol is then reacted with 5-chloro-2-iodophenol in the presence of a base to form 5-chloro-2-(oxolan-3-ylmethoxy)phenol.

    Coupling reaction: The 5-chloro-2-(oxolan-3-ylmethoxy)phenol is coupled with 4-pyridinecarboxylic acid chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-(oxolan-3-ylmethoxy)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxolan-3-ylmethoxy group can be oxidized to form a corresponding oxo derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[5-chloro-2-(oxolan-3-ylmethoxy)phenyl]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(oxolan-3-ylmethoxy)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-chloro-2-(methoxy)phenyl]pyridine-4-carboxamide
  • N-[5-chloro-2-(ethoxy)phenyl]pyridine-4-carboxamide
  • N-[5-chloro-2-(propoxy)phenyl]pyridine-4-carboxamide

Uniqueness

N-[5-chloro-2-(oxolan-3-ylmethoxy)phenyl]pyridine-4-carboxamide is unique due to the presence of the oxolan-3-ylmethoxy group, which can impart distinct chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, binding affinity, and overall efficacy in various applications.

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